Cas no 32571-44-1 (N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine)
32571-44-1 structure
Product Name:N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine
Numero CAS:32571-44-1
MF:C19H26ClN3
MW:331.882843494415
CID:1451294
PubChem ID:208605
Update Time:2025-04-20
N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine
- 1,4-cyclohexanediamine, N~4~-(7-chloro-4-quinolinyl)-N~1~,N~1~-diethyl-
- 1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine
- 32571-44-1
- CHEMBL427732
- DTXSID50186267
- 4-22-00-04642 (Beilstein Handbook Reference)
- 7-Chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline
- BRN 0090121
- SN 14477
- Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- 1,4-Cyclohexanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-
- SCHEMBL12858990
-
- Inchi: 1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22)
- Chiave InChI: JLAYDKVSQLVTNK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2C(C=1)=NC=CC=2NC1CCC(CC1)N(CC)CC
Proprietà calcolate
- Massa esatta: 331.18178
- Massa monoisotopica: 331.1815255g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 353
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 28.2Ų
Proprietà sperimentali
- PSA: 28.16
N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
32571-44-1 (N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti